![molecular formula C11H16N2OS B1480256 1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2098011-97-1](/img/structure/B1480256.png)
1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(tert-Butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one, also known as 3,4-dithia-1-azabicyclo[3.3.1]nonane, is an organic compound with a range of potential applications in scientific research.3.1]nonane, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Antibacterial Activities
This compound has been screened for its antibacterial activities against both Gram-positive strains (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (such as Escherichia coli and Pseudomonas aeruginosa) at concentrations of 10 μg/disc .
PDE4 Inhibition for Anti-inflammatory Diseases
A derivative of this compound has been identified as an effective PDE4 inhibitor, which is significant in treating anti-inflammatory diseases .
Therapeutic Potential in Pyridopyrimidine Derivatives
The pyridopyrimidine moiety, which is structurally related to our compound of interest, has shown therapeutic interest or has already been approved for use as therapeutics .
Synthesis of Pyrido[2,3-d]pyrimidin Derivatives
The compound is involved in the synthesis of pyrido[2,3-d]pyrimidin derivatives when heated under specific conditions with other chemical agents .
Electro-Oxidative C3-Selenylation
It may be used in the electro-oxidative C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones, which is a specific type of chemical reaction involving selenium .
Enantiopure Derivative Synthesis
The tert-butyl group in the compound’s structure is preferred in the synthesis route to enantiopure derivatives due to its impact on yield and diastereoselectivity .
properties
IUPAC Name |
1-tert-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)13-8-6-4-5-7(8)9(15)12-10(13)14/h4-6H2,1-3H3,(H,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCGUZJARYKMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(CCC2)C(=S)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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